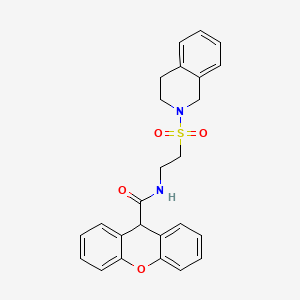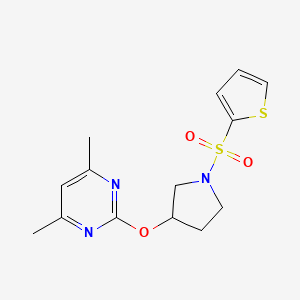
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-9H-xanthene-9-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-9H-xanthene-9-carboxamide” is a complex organic molecule. It contains a 3,4-dihydroisoquinoline moiety, which is a type of isoquinoline . Isoquinolines are heterocyclic aromatic organic compounds similar to quinolines .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 3,4-dihydroisoquinoline moiety would contribute to the aromaticity of the molecule, while the xanthene moiety would add to its structural complexity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of various functional groups like the sulfonyl group and carboxamide group could potentially undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as its size, shape, functional groups, and degree of conjugation would all influence its properties .Wissenschaftliche Forschungsanwendungen
Natural Product Synthesis
The compound’s mild and highly efficient metal-free oxidative α-cyanation of N-acyl/sulfonyl 1,2,3,4-tetrahydroisoquinolines (THIQs) has been accomplished via DDQ oxidation and subsequent trapping of N-acyl/sulfonyl iminium ions with (n-Bu)₃SnCN . By employing readily removable N-acyl/sulfonyl groups as protecting groups, researchers have unlocked a wide range of applications in natural product synthesis. For instance, this method was used for a short and efficient formal total synthesis of (±)-calycotomine in just three steps.
Medicinal Chemistry
The structural motif of α-substituted-1,2,3,4-tetrahydroisoquinoline (THIQ) is found in several biologically active natural products and pharmaceutical compounds. Examples include:
- 1CTIQ (1, α-cyano-THIQ) : A monoamine oxidase inhibitor .
- Noscapine (2, α-hydroxymethyl THIQ) : Used for its antitussive properties .
- Ecteinascidin 743 (3) : An anticancer agent containing α-hydroxymethyl and α-carboxylic THIQs .
- Praziquantel (4) : An anthelmintic with an α-aminomethyl THIQ structure .
Diversity-Oriented Synthesis
Researchers have explored diversity-oriented synthesis using related compounds. For instance, the sequential reactions of 2-alkynylanilines with ketones led to the synthesis of functionalized 2,2,3-substituted-2,3-dihydroquinolin-4(1H)-ones .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of this compound is the Peroxisome proliferator-activated receptor delta (PPARδ) . PPARδ is a nuclear receptor that plays a crucial role in the regulation of cellular metabolism, including the metabolism of fatty acids. It is involved in the regulation of genes involved in lipid and glucose metabolism, and it’s activation has been associated with increased fatty acid oxidation, improved lipid profiles, and increased metabolic rate .
Mode of Action
The compound binds to PPARδ, acting as a highly potent and isoform-selective inhibitor . The carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket . This binding inhibits the activity of PPARδ, thereby influencing the metabolic processes controlled by this receptor .
Biochemical Pathways
The inhibition of PPARδ affects various biochemical pathways related to lipid and glucose metabolism. It can lead to decreased fatty acid oxidation and altered lipid profiles. Additionally, it can influence glucose metabolism, potentially impacting energy homeostasis .
Pharmacokinetics
The compound’s potent and selective inhibition of pparδ suggests that it may have good bioavailability and reach its target effectively .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its inhibition of PPARδ. This can lead to changes in lipid and glucose metabolism at the cellular level, potentially impacting processes such as energy production and storage .
Eigenschaften
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4S/c28-25(24-20-9-3-5-11-22(20)31-23-12-6-4-10-21(23)24)26-14-16-32(29,30)27-15-13-18-7-1-2-8-19(18)17-27/h1-12,24H,13-17H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRYTSDJVRRAQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-9H-xanthene-9-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl N-(3-{[5-(fluorosulfonyl)-1,3-thiazol-2-yl]carbamoyl}propyl)-N-methylcarbamate](/img/structure/B2468148.png)


![N,N-diethyl-3-[4-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide](/img/structure/B2468153.png)

![Prop-2-enyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxyacetate](/img/structure/B2468157.png)


![N-(6-methoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2468163.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2468167.png)
![N-(2-Methoxyphenyl)-4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxamide](/img/structure/B2468168.png)
![Ethyl 2-[(5-methoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2468169.png)
![1-[2-(4-Chlorophenyl)ethyl]-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2468170.png)